
1,4-dimethyl-1H-pyrazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-1H-pyrazole-3-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure. The presence of sulfur and nitrogen atoms in its structure makes it a versatile compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The compound’s unique chemical properties, such as its ability to form stable complexes with metals and its reactivity towards electrophiles and nucleophiles, make it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-pyrazole-3-thiol can be synthesized through several methodsFor example, the reaction of 3,5-dimethyl-1H-pyrazole with sulfur-containing reagents such as thiourea or hydrogen sulfide can yield this compound under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One-pot multicomponent reactions, which combine several reactants in a single reaction vessel, are often employed to streamline the production process. Catalysts such as transition metals or organocatalysts may be used to enhance reaction efficiency and selectivity .
化学反应分析
Types of Reactions
1,4-Dimethyl-1H-pyrazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
1,4-Dimethyl-1H-pyrazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of 1,4-dimethyl-1H-pyrazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The sulfur and nitrogen atoms in the compound can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially influencing cellular processes .
相似化合物的比较
1,4-Dimethyl-1H-pyrazole-3-thiol can be compared with other sulfur-containing pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole-1-thiol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
4-Halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates:
1-Cyanoacetyl-3,5-dimethylpyrazole: Contains a cyanoacetyl group, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
属性
分子式 |
C5H8N2S |
|---|---|
分子量 |
128.20 g/mol |
IUPAC 名称 |
2,4-dimethyl-1H-pyrazole-5-thione |
InChI |
InChI=1S/C5H8N2S/c1-4-3-7(2)6-5(4)8/h3H,1-2H3,(H,6,8) |
InChI 键 |
LGPVHYZQWKHZQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(NC1=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


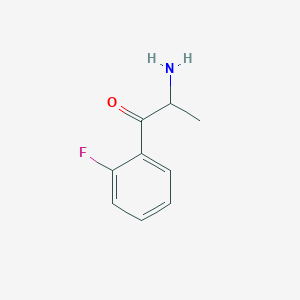
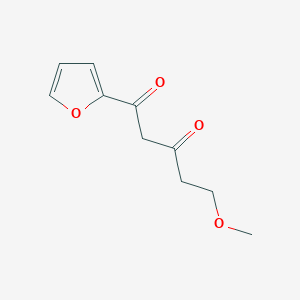
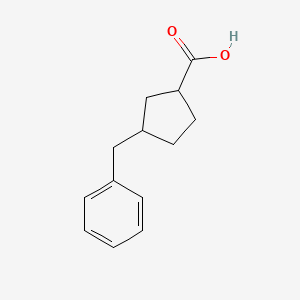

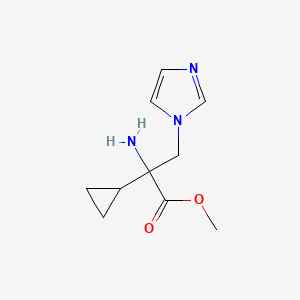
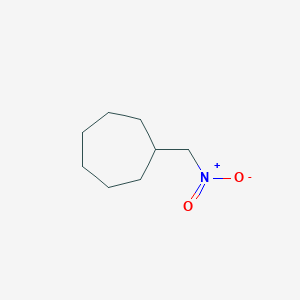
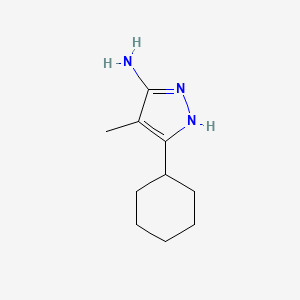
![Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13623423.png)
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
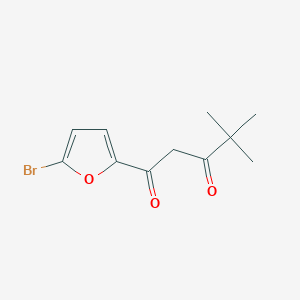
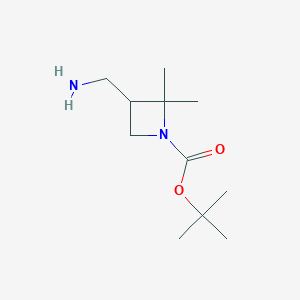
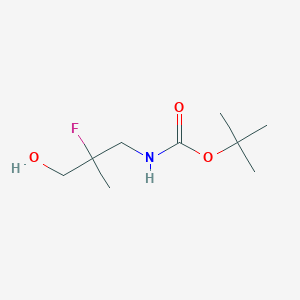
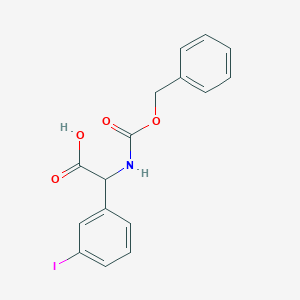
![3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)
